REACTION_CXSMILES
|
[BrH:1].S(=O)(=O)(O)O.[CH3:7][C:8]1[N:13]=[C:12]([CH2:14]O)[CH:11]=[CH:10][CH:9]=1>O>[Br:1][CH2:14][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:7])[N:13]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flask containing
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated to 90 C for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
After neutralization with sodium carbonate, the product was extracted with 100 ml ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 30 ml of water
|
Type
|
CUSTOM
|
Details
|
Following solvent removal
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |